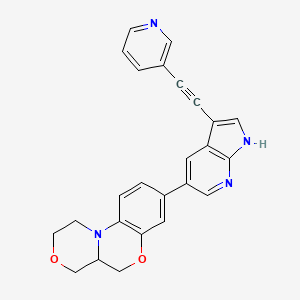
SARS-CoV-2-IN-81
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-81 是一种新型化合物,被认为是严重急性呼吸系统综合征冠状病毒 2(SARS-CoV-2)的潜在抑制剂,该病毒是导致 COVID-19 大流行的病毒。该化合物因其有希望的抗病毒特性而受到广泛关注,特别是它通过靶向特定病毒蛋白来抑制病毒复制的能力。
准备方法
合成路线和反应条件
SARS-CoV-2-IN-81 的合成涉及一个多步过程,包括制备关键中间体,然后在特定的反应条件下偶联。合成路线通常从制备核心骨架开始,然后通过一系列化学反应,如烷基化、酰化和环化进行官能化。最后一步涉及使用色谱技术纯化化合物,以确保高纯度和产率。
工业生产方法
对于工业规模生产,this compound 的合成经过优化,以提高产率并降低生产成本。这包括使用连续流动反应器,该反应器可以更好地控制反应参数并实现可扩展性。此外,使用自动化系统进行纯化和质量控制,确保生产过程的一致性和效率。
化学反应分析
反应类型
SARS-CoV-2-IN-81 经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用硼氢化钠或氢化锂铝等还原剂。
取代: 该反应涉及将一个官能团替换为另一个官能团,通常在特定条件下使用亲核试剂或亲电试剂。
常用试剂和条件
在 this compound 的合成和反应中使用的常用试剂包括:
氧化剂: 过氧化氢,高锰酸钾
还原剂: 硼氢化钠,氢化锂铝
催化剂: 钯碳,氧化铂
溶剂: 二甲基亚砜,乙腈,甲醇
主要产物形成
从 this compound 的反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化反应可能产生羟基化衍生物,而还原反应可能产生脱氧化合物。
科学研究应用
SARS-CoV-2-IN-81 具有广泛的科学研究应用,包括:
化学: 用作研究反应机理和开发新合成方法的模型化合物。
生物学: 研究其抑制病毒复制的潜力及其对细胞途径的影响。
医学: 探索其作为治疗 COVID-19 和其他病毒感染的潜在治疗剂。
工业: 用于开发抗病毒涂层和个人防护装备材料。
作用机制
SARS-CoV-2-IN-81 的作用机制涉及其与特定病毒蛋白的相互作用,导致病毒复制抑制。该化合物靶向 SARS-CoV-2 的主要蛋白酶 (Mpro),该蛋白酶对于病毒多蛋白的加工至关重要。通过抑制这种蛋白酶,this compound 阻止了病毒蛋白的成熟,从而阻断了病毒的复制周期。
相似化合物的比较
类似化合物
瑞德西韦: 一种靶向 SARS-CoV-2 的 RNA 依赖性 RNA 聚合酶的抗病毒药物。
法匹拉韦: 另一种抑制病毒 RNA 聚合酶的抗病毒药物。
洛匹那韦/利托那韦: 蛋白酶抑制剂,联合使用以靶向病毒蛋白酶。
独特性
SARS-CoV-2-IN-81 的独特之处在于它专门靶向 SARS-CoV-2 的主要蛋白酶 (Mpro),这使其有别于其他靶向不同病毒蛋白或酶的抗病毒化合物。这种特异性可能会导致更少的脱靶效应和更理想的安全性。
属性
分子式 |
C25H20N4O2 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
8-[3-(2-pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C25H20N4O2/c1-2-17(12-26-7-1)3-4-19-13-27-25-22(19)10-20(14-28-25)18-5-6-23-24(11-18)31-16-21-15-30-9-8-29(21)23/h1-2,5-7,10-14,21H,8-9,15-16H2,(H,27,28) |
InChI 键 |
NOWSGADXGCSQOM-UHFFFAOYSA-N |
规范 SMILES |
C1COCC2N1C3=C(C=C(C=C3)C4=CC5=C(NC=C5C#CC6=CN=CC=C6)N=C4)OC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


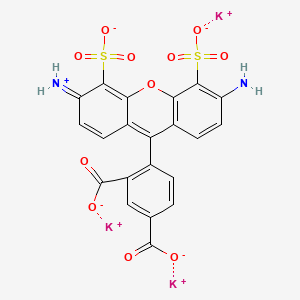

![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
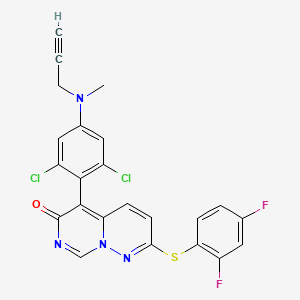
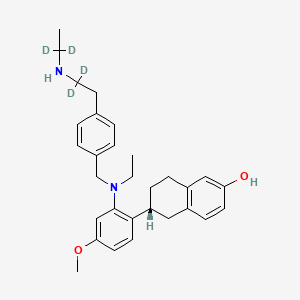
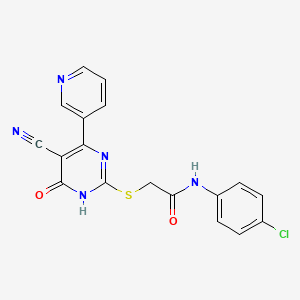

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
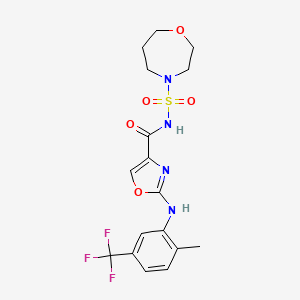

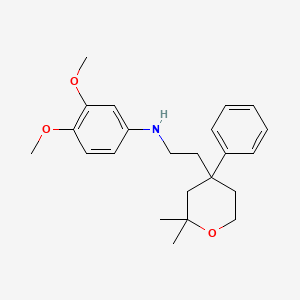
![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)
